molecular formula C22H26N2O4S B2948617 N-cyclopentyl-1-(4-ethoxybenzoyl)-2,3-dihydro-1H-indole-5-sulfonamide CAS No. 919019-65-1

N-cyclopentyl-1-(4-ethoxybenzoyl)-2,3-dihydro-1H-indole-5-sulfonamide

Cat. No.: B2948617
CAS No.: 919019-65-1
M. Wt: 414.52
InChI Key: ANMFAIQVOOHZCL-UHFFFAOYSA-N
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Description

N-cyclopentyl-1-(4-ethoxybenzoyl)-2,3-dihydro-1H-indole-5-sulfonamide is a useful research compound. Its molecular formula is C22H26N2O4S and its molecular weight is 414.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Ellipticine Analogs

One area of research involves the synthesis of ellipticine analogs, important for their antitumor activity. A study by Oikawa et al. (1981) outlines a method for synthesizing 5-modified ellipticine analogs through a series of reactions starting from ethyl indolebutyrate. This method includes cyclization, introduction of an acetic ester unit, and subsequent transformations to achieve derivatives with potential antitumor properties (Oikawa, Tanaka, Hirasawa, & Yonemitsu, 1981).

Rhodium-Catalyzed Transformations

Another study by Miura et al. (2012) demonstrates the rhodium-catalyzed denitrogenative hydration of N-sulfonyl-1,2,3-triazoles to produce α-amino ketones. This transformation is significant for the regioselective 1,2-aminohydroxylation of terminal alkynes, showcasing the utility of sulfonyl groups in synthetic organic chemistry (Miura, Biyajima, Fujii, & Murakami, 2012).

Eco-Friendly Synthesis

Jia et al. (2021) developed an eco-friendly and regioselective synthesis of 3-(isoxazol-5-yl)indoles from β-ethyltho-β-indolyl-α, β-unsaturated ketones. This method emphasizes the importance of environmentally benign processes in the synthesis of heterocyclic compounds, potentially applicable to a wide range of substrates (Jia, Su, Yu, Du, & Mei, 2021).

Novel Fluorescent Molecular Probes

Research into fluorescent molecular probes is another area where related compounds find application. Diwu et al. (1997) prepared 2,5-diphenyloxazoles with sulfonyl groups as fluorescent solvatochromic dyes. These compounds exhibit strong solvent-dependent fluorescence, suitable for developing ultra-sensitive fluorescent probes for biological studies (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).

Mechanism of Action

Properties

IUPAC Name

N-cyclopentyl-1-(4-ethoxybenzoyl)-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S/c1-2-28-19-9-7-16(8-10-19)22(25)24-14-13-17-15-20(11-12-21(17)24)29(26,27)23-18-5-3-4-6-18/h7-12,15,18,23H,2-6,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMFAIQVOOHZCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCC3=C2C=CC(=C3)S(=O)(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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